![molecular formula C23H23ClN4O2S B2889925 4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894043-64-2](/img/structure/B2889925.png)
4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
The compound “4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups. It includes a benzamide group, a thiazole group, a triazole group, and a chlorophenyl group. These groups are known to exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Thiazoles and triazoles are heterocyclic compounds, meaning they contain atoms of at least two different elements in the ring structure . The presence of the benzamide group could also influence the overall structure of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the thiazole and triazole rings might undergo reactions with electrophiles or nucleophiles . The benzamide group could also participate in various reactions.Scientific Research Applications
Antiallergy Activity
Research has shown that derivatives of thiazole, similar to 4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, have been synthesized and tested for antiallergy activity. For instance, a study by Hargrave, Hess, and Oliver (1983) demonstrated that N-(4-substituted-thiazolyl)oxamic acid derivatives displayed significant antiallergy effects in the rat PCA model, surpassing the potency of disodium cromoglycate (Hargrave et al., 1983).
Anticancer Properties
A 2021 study by Ravinaik et al. reported the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated for anticancer activity against various cancer cell lines, demonstrating moderate to excellent activity, suggesting potential applications in cancer treatment (Ravinaik et al., 2021).
Antimicrobial Activity
Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives and evaluated them for antimicrobial activity. The study indicated that these compounds, related to the chemical structure , showed excellent broad-spectrum antimicrobial activity against various bacterial and fungal strains (Padalkar et al., 2014).
Photodynamic Action in Biological Systems
In a study conducted by Matsuura and Saito (1969), the photosensitized oxygenation of a thiazole, closely related to the chemical structure of interest, was explored. This research contributes to understanding the photodynamic action in biological systems, which can have implications for developing treatments and technologies (Matsuura & Saito, 1969).
Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Thiazoles and triazoles are known to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . The specific mechanism of action would need to be determined through biological testing.
properties
IUPAC Name |
4-butoxy-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c1-2-3-14-30-20-10-6-17(7-11-20)22(29)25-13-12-19-15-31-23-26-21(27-28(19)23)16-4-8-18(24)9-5-16/h4-11,15H,2-3,12-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWHMWYWAIGWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide |
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